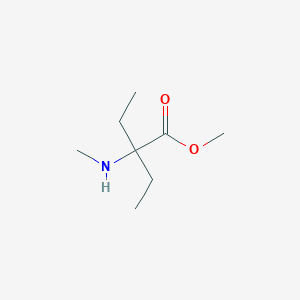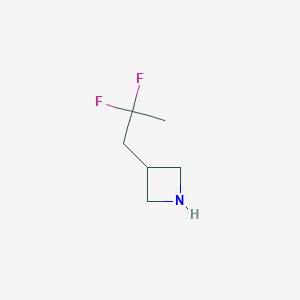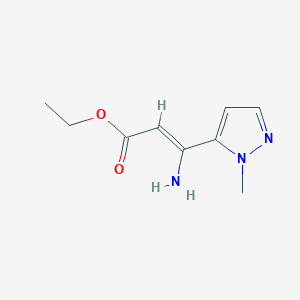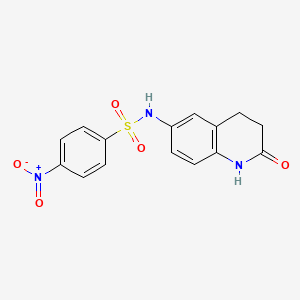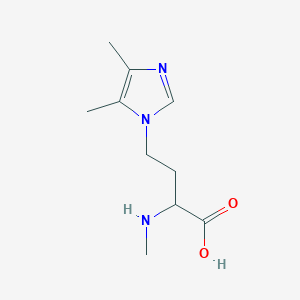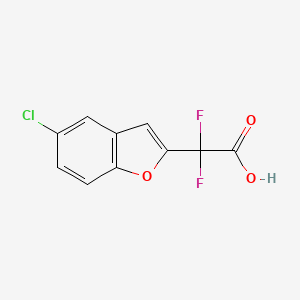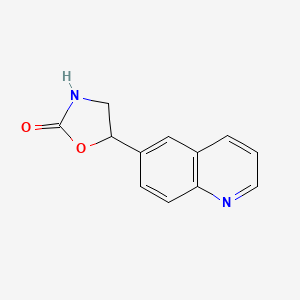![molecular formula C11H18O2 B13625418 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a norbornane framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as methyl acrylate, under thermal conditions, yields the bicyclic intermediate. This intermediate can then be subjected to further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions of the norbornane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted norbornane derivatives
Aplicaciones Científicas De Investigación
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the norbornane framework but differs in functional groups.
Bicyclo[2.2.1]hept-5-en-2-one: Another norbornane derivative with a ketone functional group.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a different substitution pattern.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure and functional groups make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-7(11(12)13)4-10-6-8-2-3-9(10)5-8/h7-10H,2-6H2,1H3,(H,12,13) |
Clave InChI |
HIAKQFHYQXXNST-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CCC1C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


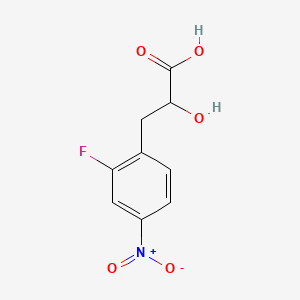

![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

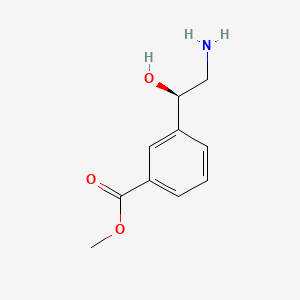
![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
